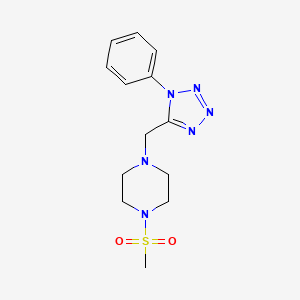
1-(methylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine, also known as MPTP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPTP has been found to possess a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Aplicaciones Científicas De Investigación
Anti-mycobacterial Activity
Piperazine and its analogues, including 1-(methylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine, have been extensively studied for their potential anti-mycobacterial properties. These compounds are recognized for their versatility as a medicinally important scaffold, playing a crucial role in the development of drugs with diverse pharmacological activities. Notably, several molecules featuring piperazine as a core component have demonstrated potent activity against Mycobacterium tuberculosis, including strains resistant to multiple drugs (MDR) and extremely drug-resistant (XDR) strains. This review highlights the significance of piperazine derivatives in the fight against tuberculosis, emphasizing the design, rationale, and structure-activity relationship (SAR) of potent anti-TB molecules based on piperazine. Such insights are invaluable for medicinal chemists aiming to create safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Therapeutic Applications and SAR of Piperazine Derivatives
Piperazine derivatives have a wide range of therapeutic applications, evidenced by their presence in drugs targeting psychosis, depression, anxiety, and more. These compounds undergo extensive metabolic processes, including CYP3A4-dependent N-dealkylation, leading to 1-aryl-piperazines. The metabolic pathways and the diverse effects of these metabolites, especially their serotonin receptor-related effects, underscore the pharmacological diversity of piperazine derivatives. This comprehensive overview of the disposition and metabolism of arylpiperazine derivatives, including those with 1-(methylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine structure, provides a foundation for understanding their therapeutic potential and guiding future drug development (Caccia, 2007).
Piperazine-Based Molecular Design in Drug Development
The incorporation of piperazine into the molecular design of drugs highlights its critical role in enhancing medicinal potential. Piperazine's presence in a variety of therapeutic agents, including antipsychotics, antihistamines, and antidepressants, speaks to its versatility and significance in drug development. This review discusses the impact of slight modifications to the piperazine nucleus on the medicinal properties of resulting molecules, offering insights into the rational design of piperazine-based drugs for various diseases. It underscores the flexibility of piperazine as a building block in drug discovery, emphasizing the importance of substituent modifications on the pharmacokinetic and pharmacodynamic properties of the molecules (Rathi et al., 2016).
Propiedades
IUPAC Name |
1-methylsulfonyl-4-[(1-phenyltetrazol-5-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2S/c1-22(20,21)18-9-7-17(8-10-18)11-13-14-15-16-19(13)12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHVMKHILZIDFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(methylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-benzyl-N-(2-ethoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2581620.png)

![5-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)pyrazine-2-carboxamide](/img/structure/B2581622.png)
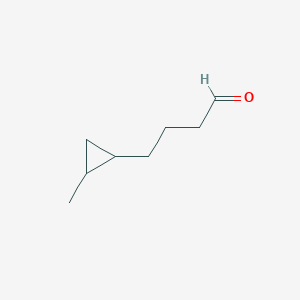

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2581625.png)
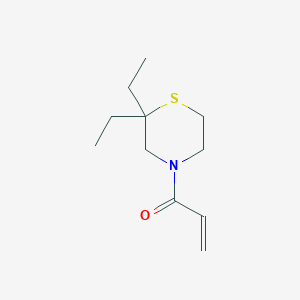

![(1S)-6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B2581629.png)

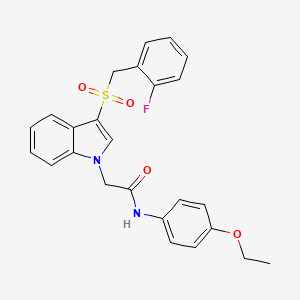
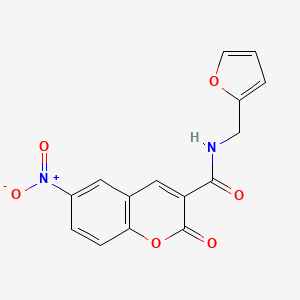
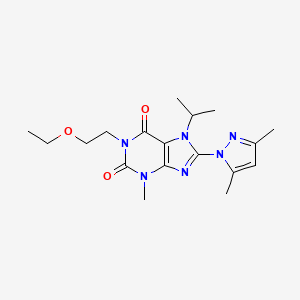
![9-Ethoxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid](/img/structure/B2581642.png)